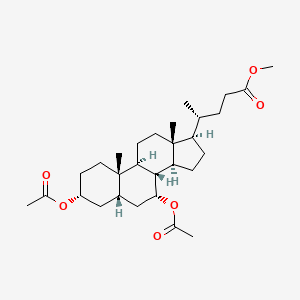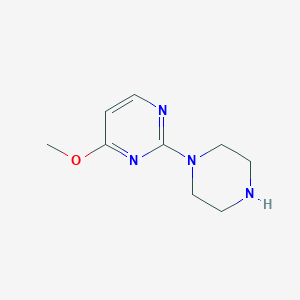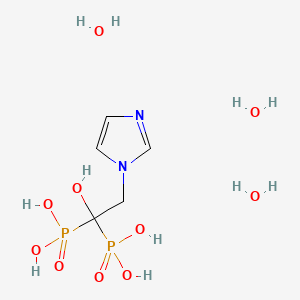
1,3-ジブロモ-2,4-ジメトキシベンゼン
概要
説明
1,3-Dibromo-2,4-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and two methoxy groups are substituted at the 2 and 4 positions. This compound is a solid at room temperature and is primarily used in various chemical synthesis processes .
科学的研究の応用
Chemistry: 1,3-Dibromo-2,4-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, 1,3-dibromo-2,4-dimethoxybenzene is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties.
作用機序
Target of Action
1,3-Dibromo-2,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with six carbon atoms . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making the benzene ring especially stable .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The reaction involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in electrophilic aromatic substitution reactions, which are crucial in the synthesis of many organic compounds .
Pharmacokinetics
Its lipophilicity, a key determinant of adme properties, is estimated to be 27 (iLOGP) according to computational models . This suggests that the compound may have good absorption and distribution characteristics.
Action Environment
The action of 1,3-Dibromo-2,4-dimethoxybenzene can be influenced by various environmental factors. For instance, the compound’s reactivity in electrophilic aromatic substitution reactions can be affected by the presence of other electrophiles and the pH of the environment . Additionally, its stability and efficacy can be influenced by storage conditions .
生化学分析
Biochemical Properties
1,3-Dibromo-2,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme is crucial in regulating insulin signaling and glucose homeostasis. The compound interacts with PTP1B by binding to its active site, thereby inhibiting its activity . Additionally, 1,3-Dibromo-2,4-dimethoxybenzene has been shown to interact with other proteins and enzymes involved in oxidative stress responses, such as TrxR1 and HO-1, enhancing their expression levels .
Cellular Effects
1,3-Dibromo-2,4-dimethoxybenzene exerts various effects on different cell types and cellular processes. In keratinocytes, it has been observed to ameliorate oxidative damage induced by hydrogen peroxide (H2O2) and reduce reactive oxygen species (ROS) generation . This compound also influences cell signaling pathways by modulating the expression of genes involved in antioxidant responses. In leukemia K562 cells, 1,3-Dibromo-2,4-dimethoxybenzene has been found to inhibit cell viability and induce apoptosis without affecting the cell cycle distribution .
Molecular Mechanism
The molecular mechanism of 1,3-Dibromo-2,4-dimethoxybenzene involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PTP1B, inhibiting its activity and thereby affecting insulin signaling pathways . Additionally, it enhances the expression of antioxidant enzymes such as TrxR1 and HO-1, which play a role in mitigating oxidative stress . These interactions at the molecular level contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dibromo-2,4-dimethoxybenzene have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its ability to modulate cellular functions, such as reducing oxidative stress and enhancing antioxidant enzyme expression, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 1,3-Dibromo-2,4-dimethoxybenzene vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhancing antioxidant responses and reducing oxidative damage . At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and potential disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.
Metabolic Pathways
1,3-Dibromo-2,4-dimethoxybenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress responses. The compound enhances the expression of antioxidant enzymes such as TrxR1 and HO-1, which play a role in detoxifying reactive oxygen species and maintaining cellular redox balance . These interactions contribute to the compound’s overall metabolic effects and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1,3-Dibromo-2,4-dimethoxybenzene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and molecular size . These factors affect its localization and accumulation within different cellular compartments, contributing to its overall biochemical effects.
Subcellular Localization
The subcellular localization of 1,3-Dibromo-2,4-dimethoxybenzene plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, its localization may be influenced by targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles . These factors contribute to the compound’s overall biochemical properties and effects.
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general method involves the bromination of 2,4-dimethoxyaniline followed by diazotization and subsequent Sandmeyer reaction to introduce the bromine atoms at the desired positions .
Industrial Production Methods: In an industrial setting, the synthesis of 1,3-dibromo-2,4-dimethoxybenzene typically involves the use of bromine and a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1,3-Dibromo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using suitable reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include the corresponding dehalogenated benzene derivatives.
類似化合物との比較
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2-Bromo-1,4-dimethoxybenzene
Comparison: 1,3-Dibromo-2,4-dimethoxybenzene is unique due to the specific positions of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the 1,3-dibromo substitution pattern provides different electronic and steric effects, making it suitable for specific synthetic applications .
特性
IUPAC Name |
1,3-dibromo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFUWYMMUGVSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469964 | |
| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185342-88-5 | |
| Record name | Benzene, 1,3-dibromo-2,4-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)







![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)


